molecular formula C20H21N3OS B2715750 2-((2,4-dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide CAS No. 1211624-80-4

2-((2,4-dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide

Cat. No. B2715750
CAS RN: 1211624-80-4
M. Wt: 351.47
InChI Key: FOCAAKQPJLMDQL-UHFFFAOYSA-N
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Description

2-((2,4-dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide, also known as DMPTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPTC is a thiazole derivative compound that exhibits promising pharmacological activities, making it a potential candidate for drug discovery and development.

Scientific Research Applications

Synthesis Techniques

One area of research focuses on the synthesis techniques of thiazole derivatives. Kumar et al. (2013) discussed an efficient route for synthesizing 2-phenyl- or 2-thienyl-5-(het)aryl- or (methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method facilitates the introduction of various functionalities into the thiazole products, including ester, N-substituted carboxamide, or peptide functionalities (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).

Antimicrobial and Anticancer Activities

Corrosion Inhibition

Thiazoles are also investigated for their potential as corrosion inhibitors. Farahati et al. (2019) synthesized thiazoles and evaluated their corrosion inhibition ability on the copper surface, demonstrating high efficiency and suggesting that thiazoles could serve as effective corrosion inhibitors (R. Farahati, A. Ghaffarinejad, S. M. Mousavi-khoshdel, Jafar Rezania, H. Behzadi, & A. Shockravi, 2019).

properties

IUPAC Name

2-(2,4-dimethylanilino)-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-9-10-17(14(2)11-13)22-20-23-18(12-25-20)19(24)21-15(3)16-7-5-4-6-8-16/h4-12,15H,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCAAKQPJLMDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NC(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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